molecular formula C21H23ClN8O B10929906 N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929906
M. Wt: 438.9 g/mol
InChI Key: MZCLLNBCPVUHGC-UHFFFAOYSA-N
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Description

N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structure of this compound, which includes multiple pyrazole rings and a cyclopropyl group, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled with the pyrazolo[3,4-b]pyridine core. Key steps in the synthesis include:

    Formation of Pyrazole Intermediates: This involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole rings.

    Coupling Reactions: The pyrazole intermediates are then coupled with the pyrazolo[3,4-b]pyridine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole rings.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced pyrazole rings leading to dihydropyrazole derivatives.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the presence of multiple pyrazole rings and a cyclopropyl group. These features contribute to its distinctive chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H23ClN8O

Molecular Weight

438.9 g/mol

IUPAC Name

N-[4-chloro-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-yl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23ClN8O/c1-3-6-29-19-16(9-24-29)15(7-18(26-19)14-4-5-14)21(31)27-20-17(22)10-25-30(20)12-13-8-23-28(2)11-13/h7-11,14H,3-6,12H2,1-2H3,(H,27,31)

InChI Key

MZCLLNBCPVUHGC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=NN4CC5=CN(N=C5)C)Cl

Origin of Product

United States

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